

Ammonium Alginate (E403): An In-Depth Technical Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMMONIUM ALGINATE**

Cat. No.: **B012460**

[Get Quote](#)

Introduction

Ammonium alginate (E403) is the ammonium salt of alginic acid, a naturally occurring polysaccharide extracted from the cell walls of brown seaweed (Phaeophyceae).^{[1][2]} It is widely utilized in the food industry as a versatile food additive, primarily functioning as a thickener, gelling agent, emulsifier, and stabilizer.^{[3][4]} This technical guide provides a comprehensive overview of **ammonium alginate**, focusing on its physicochemical properties, manufacturing processes, role as a food additive, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking in-depth technical information on this hydrocolloid.

Physicochemical Properties

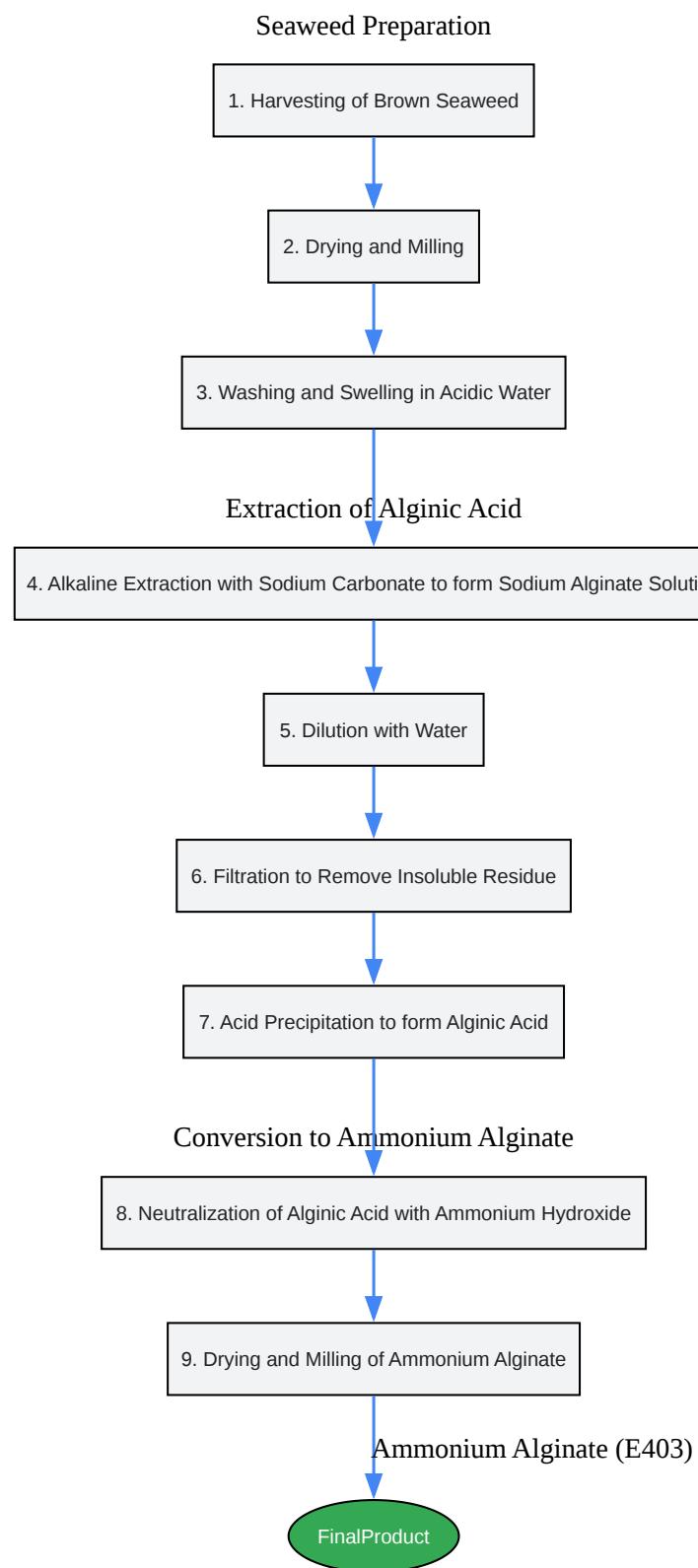
Ammonium alginate is a hydrophilic colloid that is odorless and tasteless.^[5] It is a linear copolymer composed of (1 → 4)-linked β -D-mannuronic acid (M) and α -L-guluronic acid (G) residues.^[6] The ratio and distribution of these M and G blocks along the polymer chain determine the physicochemical properties of the alginate.^[6] It typically appears as a white to yellowish-brown filamentous, grainy, or powdered substance.^[3]

Ammonium alginate dissolves slowly in water to form a viscous colloidal solution but is insoluble in ethanol, ether, and chloroform.^{[3][5]} A key characteristic is its low ash content due

to the absence of metal ions like sodium.[\[7\]](#) It is stable at low relative humidities and cool temperatures but is sensitive to acids and heat.[\[7\]](#)

Table 1: Physicochemical Properties of **Ammonium Alginate**

Property	Value/Description	References
INS No.	403	[3]
C.A.S. No.	9005-34-9	[3]
Chemical Formula	$(C_6H_{11}NO_6)_n$	[3]
Molecular Weight	10,000 - 600,000 (typical average)	[3]
Solubility	Slowly soluble in water to form a viscous solution; insoluble in ethanol and ether.	[3]
pH (10g/L solution, 25°C)	5.0 - 8.0	[5]
Loss on Drying	Not more than 15% (105°C, 4h)	[3]
Water-Insoluble Matter	Not more than 2% on a dried basis	[3]
Sulphated Ash	Not more than 7% on a dried basis	[3]
Arsenic	Not more than 3 mg/kg	[3]
Lead	Not more than 2 mg/kg	[3]


Table 2: Apparent Viscosity of Alginate Solutions at 20°C

Solution	Apparent Viscosity (mPa·s)	Reference
8% Sodium Alginate	28,187	[8]
12% Ammonium Alginate	86,203	[8]

Note: Viscosity of alginate solutions is dependent on concentration, temperature, shear rate, and the presence of ions. An increase of one degree Celsius can cause a decrease in viscosity of up to 2.5%.[\[6\]](#)

Manufacturing Process

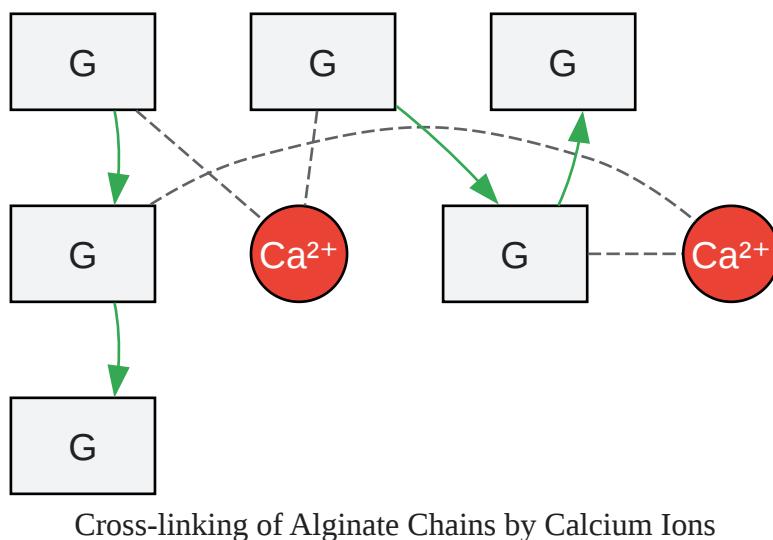
The production of **ammonium alginate** begins with the harvesting of various species of brown algae, such as *Macrocystis pyrifera*, *Laminaria digitata*, *L. cloustoni*, and *Ascophyllum nodosum*. The general manufacturing process involves the extraction of alginic acid from the seaweed followed by neutralization with an ammonium salt.

[Click to download full resolution via product page](#)

Figure 1: Manufacturing Process of **Ammonium Alginate**.

Role as a Food Additive (E403)

Ammonium alginate is approved for use in a wide range of food products where it serves multiple functions.^[4] Its primary roles are as a thickener, gelling agent, stabilizer, and emulsifier.^[3] It is often used to improve the texture and mouthfeel of foods, prevent syneresis (weeping) in gels, and stabilize emulsions.^[9]


Table 3: Typical Usage Levels of **Ammonium Alginate** (E403) in Food Products

Food Category	Function	Typical Usage Level	References
Dairy Products (e.g., ice cream, yogurt, creams)	Stabilizer, Thickener	As per recipe, generally approved without quantitative restrictions in many regions.	[4][10]
Sauces and Dressings	Thickener, Emulsifier	As per recipe, generally approved without quantitative restrictions in many regions.	[4][10]
Jams, Jellies, and Marmalades	Gelling Agent, Thickener	As per recipe, generally approved without quantitative restrictions in many regions.	[11]
Bakery Fillings and Toppings	Stabilizer, Thickener	As per recipe.	[5]
Processed Fruits and Vegetables	Thickener, Gelling Agent	As per recipe.	[4]
Meat Products	Binder, Stabilizer	As per recipe.	[4]

Note: Usage levels are generally governed by Good Manufacturing Practices (GMP). Specific regulations may vary by country.

Mechanism of Gelation: The "Egg-Box" Model

The gelling of **ammonium alginate**, like other alginates, occurs in the presence of divalent cations, most commonly calcium ions (Ca^{2+}).^[9] This process is described by the "egg-box" model. The guluronic acid (G) blocks in the alginate chains have a specific conformation that creates cavities. Divalent cations, such as Ca^{2+} , fit into these cavities, cross-linking two or more alginate chains. This creates a three-dimensional network that entraps water, forming a gel. The strength of the gel is influenced by the M/G ratio, with a higher proportion of G-blocks leading to stronger, more brittle gels.

[Click to download full resolution via product page](#)

Figure 2: The "Egg-Box" Model of Alginate Gelation.

Experimental Protocols

Determination of Water-Insoluble Matter

This protocol is based on the JECFA specifications for **ammonium alginate**.^[3]

Methodology:

- Weigh 2 g of the **ammonium alginate** sample to the nearest 0.1 mg.

- Disperse the sample in 800 ml of deionized water in a 2,000 ml flask.
- Neutralize the solution to a pH of 7.0 using a suitable sodium hydroxide solution, and then add 3 ml in excess.
- Add 40 ml of a 30% (w/w) hydrogen peroxide solution.
- Cover the flask and boil for 1 hour with frequent stirring. If the solution is highly viscous, continue boiling until the viscosity is reduced sufficiently for filtration.
- Filter the hot solution through a tared Gooch crucible with a glass fiber filter.
- Wash the crucible and its contents thoroughly with hot deionized water.
- Dry the crucible and contents at 105°C for 1 hour.
- Cool in a desiccator and weigh.
- Calculate the percentage of water-insoluble matter based on the dry weight of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

FTIR spectroscopy is a valuable tool for confirming the chemical structure of **ammonium alginate** and distinguishing it from alginic acid.

Methodology:

- Prepare the **ammonium alginate** sample, typically in a powdered form.
- Acquire the FTIR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Scan the sample over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
- Collect a sufficient number of scans (e.g., 64) to obtain a high-quality spectrum.

- Analyze the resulting spectrum for characteristic peaks. The disappearance of the carboxylic acid peak (around 1725 cm^{-1}) from the alginic acid spectrum and the appearance of a peak corresponding to the $-\text{COONH}_4$ group (around 1580 cm^{-1}) confirms the formation of **ammonium alginate**.^[8]

^1H NMR Spectroscopy for M/G Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the reference method for determining the mannuronic to guluronic acid (M/G) ratio in alginates.

Methodology:

- Prepare a solution of the alginate sample (e.g., 100 mg/ml) in deuterium oxide (D_2O) at a pD of 7.
- To reduce viscosity, the NMR analysis is typically performed at an elevated temperature (e.g., 90°C).
- Acquire the ^{13}C or ^1H NMR spectrum using a high-field NMR spectrometer.
- Process the spectrum and integrate the signals corresponding to the anomeric protons (for ^1H NMR) or carbons (for ^{13}C NMR) of the mannuronic and guluronic acid residues.
- Calculate the M/G ratio from the integral ratios of the respective peaks.

Gel Strength Measurement by Texture Profile Analysis (TPA)

Texture Profile Analysis (TPA) is a common method to quantify the mechanical properties of gels, including hardness, cohesiveness, and springiness.

Methodology:

- Prepare the alginate gel according to a standardized procedure, ensuring consistent dimensions of the gel samples.
- Use a texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter).

- Perform a two-cycle compression test on the gel sample. The probe compresses the gel to a predetermined distance at a defined speed, retracts, and then repeats the compression.
- From the resulting force-time or force-distance curve, calculate the TPA parameters:
 - Hardness: The peak force during the first compression.
 - Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
 - Springiness: The height that the sample recovers during the time that elapses between the end of the first and the start of the second compression.
 - Adhesiveness: The negative force area for the first bite, representing the work necessary to pull the compressing plunger away from the sample.
 - Resilience: A measure of how a sample recovers from deformation in relation to speed and forces derived.

Safety and Regulatory Information

Ammonium alginate is generally recognized as safe (GRAS) for its intended use in food by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[\[11\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not specified" for alginic acid and its salts, including **ammonium alginate**, which is the highest safety classification.[\[3\]](#) However, excessive consumption may lead to gastrointestinal effects such as a laxative effect and may impair the absorption of certain minerals.[\[2\]](#) When heated or in an acidic environment, **ammonium alginate** can release ammonia, which may be an irritant.[\[2\]](#)

Conclusion

Ammonium alginate (E403) is a highly functional food additive derived from a natural source. Its unique properties as a thickener, gelling agent, stabilizer, and emulsifier make it a valuable ingredient in a wide range of food products. Understanding its physicochemical properties, manufacturing process, and the mechanisms behind its functionality is crucial for its effective application in food formulation and other industrial uses. The experimental protocols outlined in

this guide provide a framework for the characterization and quality control of **ammonium alginate** for researchers and professionals in the field. As with all food additives, adherence to regulatory guidelines and Good Manufacturing Practices is essential for its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium alginate - JECFA specification - CyberColloids [cybercolloids.net]
- 2. E403 – Ammonium alginate | proE.info [proe.info]
- 3. fao.org [fao.org]
- 4. infocons.org [infocons.org]
- 5. AMMONIUM ALGINATE CAS#: 9005-34-9 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Ammonium Alginate | KIMICA Corporation [kimica-algin.com]
- 8. researchgate.net [researchgate.net]
- 9. alganex.com [alganex.com]
- 10. E403 Ammonium alginate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- To cite this document: BenchChem. [Ammonium Alginate (E403): An In-Depth Technical Guide for Researchers and Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012460#ammonium-alginate-role-as-a-food-additive-e403>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com